Sphingosylphosphorylcholine Sphingosylphosphorylcholine
Brand Name: Vulcanchem
CAS No.: 1670-26-4
VCID: VC0014255
InChI: InChI=1S/C23H49N2O5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)22(24)21-30-31(27,28)29-20-19-25(2,3)4/h17-18,22-23,26H,5-16,19-21,24H2,1-4H3
SMILES: CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)[NH3+])O
Molecular Formula: C23H49N2O5P
Molecular Weight: 464.6 g/mol

Sphingosylphosphorylcholine

CAS No.: 1670-26-4

VCID: VC0014255

Molecular Formula: C23H49N2O5P

Molecular Weight: 464.6 g/mol

* For research use only. Not for human or veterinary use.

Sphingosylphosphorylcholine - 1670-26-4

Description

Sphingosylphosphorylcholine (SPC) is a unique lysosphingolipid derived from sphingomyelin and found in the blood . Increased levels of SPC are observed in several disease states, including ovarian cancer, atopic dermatitis, Niemann Pick disease (NPD), and metabolic syndrome . SPC has a variety of effects on the cardiovascular system, central nervous system, immune system, and skin . It is a bioactive lipid that mediates intracellular and extracellular signaling and is involved in cell regulation and transmembrane signaling . SPC is also known as lyso-sphingomyelin .

Research indicates SPC's involvement in cancer progression and its effects on cancer cells, with less consideration given to the tumor microenvironment . SPC can be degraded into sphingosine-1-phosphate by autotaxin . Sphingosine-1-phosphate shares some similarities with SPC, as both are bioactive lysosphingolipids involved in signaling pathways . SPC inhibits plasma cell differentiation, which is mediated by S1PR3 .

SPC has several biochemical functions and is considered a bioactive lipid molecule . It is found in normal blood plasma, ascites, and various tissues . It has been studied for its neurotrophic effects and its role in inflammatory phenomena . SPC also stimulates the production of CCL2, which may contribute to the development of atherosclerosis and is a ligand for endothelial differentiation gene receptor 3 (EDG3) .

CAS No. 1670-26-4
Product Name Sphingosylphosphorylcholine
Molecular Formula C23H49N2O5P
Molecular Weight 464.6 g/mol
IUPAC Name (2-amino-3-hydroxyoctadec-4-enyl) 2-(trimethylazaniumyl)ethyl phosphate
Standard InChI InChI=1S/C23H49N2O5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)22(24)21-30-31(27,28)29-20-19-25(2,3)4/h17-18,22-23,26H,5-16,19-21,24H2,1-4H3
Standard InChIKey JLVSPVFPBBFMBE-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)[NH3+])O
Canonical SMILES CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)N)O
Appearance Unit:5 mgSolvent:nonePurity:98+%Physical solid
Synonyms 2-[[[[(2S,3R,4E)-2-Amino-3-hydroxy-4-octadecen-1-yl]oxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-ethanaminium; Sphingenyl-1-phosphorylcholine; Lysosphingomyelin;
Reference 1. Y. Xu et al. “Sphingosylphosphorylcholine is a ligand for ovarian cancer G-protein-coupled receptor 1” Nature Cell Biology, Vol. 2:5 pp. 261-267, 20002. J. Kim et al. “Sphingosylphosphorylcholine induces proliferation of human adipose tissue-derived mesenchymal stem cells via activation of JNK” Journalof Lipid Research, Vol. 47 pp. 653-664, 20063. A. Huwiler et al. “Sphingosylphosphorylcholine acts in an anti-inflammatory manner in renal mesangial cells by reducing interleukin-1ß-inducedprostaglandin E2 formation” Journal of Lipid Research, Vol. 48 pp. 1985, 2007
PubChem Compound 5263
Last Modified Sep 14 2023

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